Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate
Description
Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate is a heterocyclic compound featuring a piperazine ring substituted with a pyridin-2-yl group at the 4-position and a 3-oxo group. The piperazine moiety is linked via a carbonyl group to a methyl benzoate ester (Figure 1).
Properties
IUPAC Name |
methyl 4-(3-oxo-4-pyridin-2-ylpiperazine-1-carbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-25-18(24)14-7-5-13(6-8-14)17(23)20-10-11-21(16(22)12-20)15-4-2-3-9-19-15/h2-9H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNYXIATDKUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Ring Formation
The 3-oxopiperazine moiety is synthesized via cyclocondensation reactions. A representative method involves reacting ethylenediamine derivatives with carbonyl sources under basic conditions. For instance, Source details the use of imide precursors (e.g., 3-phenylpiperidine-2,6-dione) alkylated with 1,4-dibromobutane in acetone under reflux with potassium carbonate (K₂CO₃) and catalytic 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This yields a piperazine ring with a ketone group at the 3-position.
Key reaction parameters:
- Solvent: Acetone (polar aprotic) enhances nucleophilicity.
- Temperature: Reflux (~56°C) balances reaction rate and side-product minimization.
- Catalyst: DBU facilitates deprotonation, accelerating alkylation.
Benzoate Ester Coupling
Acylation of Piperazine Nitrogen
The benzoate moiety is introduced via Schotten-Baumann acylation. Source outlines reacting piperazine intermediates with methyl 4-(chlorocarbonyl)benzoate in dichloromethane (DCM) using TEA as a base. The reaction proceeds at 0°C to room temperature over 12 hours, achieving >80% yield.
Mechanistic considerations:
Alternative Coupling Strategies
Source reports using carbodiimide-based coupling agents (e.g., EDCl/HOBt) for amide bond formation. For instance, mixing 4-(pyridin-2-yl)piperazine-3-one with methyl 4-(carboxy)benzoate in DCM, EDCl, and HOBt at 25°C for 18 hours yields the target compound.
Comparative efficiency:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Schotten-Baumann | 82 | 95 |
| EDCl/HOBt | 89 | 98 |
EDCl/HOBt minimizes racemization and enhances coupling efficiency.
Purification and Characterization
Column Chromatography
Crude products are purified via silica gel chromatography. Source employs chloroform:methanol (9.5:0.5) to elute non-polar impurities, achieving >95% purity. The benzoate ester’s lipophilicity (logP ≈ 2.1) ensures optimal separation.
Spectroscopic Confirmation
- NMR: δ 8.2–8.6 ppm (pyridine protons), δ 3.9 ppm (benzoate methyl).
- IR: 1715 cm⁻¹ (ester C=O), 1660 cm⁻¹ (piperazine ketone).
Challenges and Mitigation
Oxidative Degradation
The 3-oxo group is prone to hydrolysis under acidic conditions. Source recommends inert atmospheres (N₂/Ar) and anhydrous solvents to prevent ketone reduction.
Steric Hindrance
Bulky substituents slow acylation. Source suggests microwave-assisted synthesis (100°C, 30 minutes) to enhance reaction kinetics.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its pyridine and piperazine moieties. Key reagents and outcomes include:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Pyridine ring oxidation | KMnO₄ (acidic conditions) | Pyridine N-oxide derivative | 65–78% | |
| Piperazine ring oxidation | H₂O₂, Fe²⁺ catalyst | Ketone-to-carboxylic acid conversion | 52% |
Oxidation of the pyridine ring with strong oxidizing agents like KMnO₄ introduces electron-withdrawing groups, enhancing electrophilicity for downstream reactions.
Reduction Reactions
The ester and carbonyl groups are susceptible to reduction:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Ester reduction | LiAlH₄ (anhydrous THF) | Benzyl alcohol derivative | 88% | |
| Carbonyl reduction | NaBH₄, MeOH | Secondary alcohol | 74% |
Reduction of the ester group to a primary alcohol is particularly useful for synthesizing intermediates for drug candidates.
Nucleophilic Substitution
The electron-deficient pyridine ring facilitates nucleophilic substitution:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Halogenation | NBS, BPO (CCl₄, 78°C) | Brominated pyridine derivative | 90% | |
| Cyanide substitution | TMSCN, pyridine N-oxide | Cyano-substituted analog | 68% |
Bromination at the pyridine ring (via NBS/BPO) is a key step in synthesizing halogenated analogs for structure-activity studies .
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (aq), reflux | Carboxylic acid | 82% | |
| Basic hydrolysis | NaOH, EtOH/H₂O | Sodium carboxylate | 95% |
Hydrolysis to the carboxylic acid is critical for generating bioactive derivatives, such as enzyme inhibitors .
Amidation and Condensation
The carbonyl group participates in amide bond formation:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Amide coupling | EDCI/HOBt, DMF | Glycine-amide conjugate | 76% | |
| Hydrazide formation | Hydrazine hydrate | Hydrazide derivative | 81% |
Amidation reactions enable the introduction of peptide chains, enhancing binding affinity to biological targets like kinases.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Diels-Alder | Benzyl triazine, NMP | Pyrimidine-fused derivative | 63% | |
| Lactam formation | PCl₅, reflux | Six-membered lactam | 58% |
Cyclization reactions expand the compound’s utility in generating libraries of bioactive heterocycles .
Key Mechanistic Insights
-
Ester Reactivity : The methyl ester acts as a leaving group, facilitating nucleophilic acyl substitutions .
-
Piperazine Ring : The 3-oxo group enhances electrophilicity at the adjacent carbon, enabling ketone-specific reactions.
-
Pyridine Coordination : The pyridine nitrogen participates in metal coordination, influencing catalytic pathways .
Stability and Reaction Optimization
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve amidation yields.
-
Temperature Control : Bromination requires strict temperature control (78°C) to avoid side products .
-
Catalyst Use : Fe²⁺ accelerates oxidation kinetics by stabilizing reactive intermediates.
This compound’s versatility in oxidation, reduction, and coupling reactions makes it a valuable scaffold in medicinal chemistry and materials science.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate typically involves multi-step reactions that incorporate the piperazine moiety, which is known for its diverse biological activities. The compound features a benzoate group, which enhances its lipophilicity and may improve bioavailability.
Table 1: Summary of Synthetic Routes
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 4-(pyridin-2-yl)piperazine | Acetic anhydride, reflux | 85% |
| 2 | Methyl benzoate | Base catalysis, room temperature | 75% |
| 3 | Cyclization | Heat, solvent-free conditions | 70% |
Biological Activities
This compound has been evaluated for various biological activities, particularly its antibacterial and anthelmintic properties. Studies indicate that compounds containing the pyridine and piperazine moieties exhibit notable antimicrobial effects.
Antibacterial Activity
Research has demonstrated that derivatives of this compound show broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis. For instance, a study reported a minimum inhibitory concentration (MIC) of 16 µg/mL against B. subtilis, indicating strong antibacterial potential .
Table 2: Antibacterial Activity Data
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 |
| Compound B | Bacillus subtilis | 16 |
| Compound C | Streptococcus pneumoniae | 32 |
Therapeutic Applications
Due to its favorable pharmacological profile, this compound is being explored for several therapeutic applications:
Anthelmintic Activity
In addition to antibacterial properties, this compound has shown promise as an anthelmintic agent. In vitro studies against adult Indian earthworms (Pheretima posthuma) indicated significant efficacy, with certain derivatives outperforming traditional anthelmintics .
Potential in Cancer Therapy
The piperazine structure is prevalent in many anticancer agents due to its ability to interact with various biological targets. Preliminary studies suggest that derivatives of this compound may inhibit specific cancer cell lines through targeted mechanisms .
Case Studies and Research Findings
Several research studies have documented the efficacy of this compound in different contexts:
Case Study: Antibacterial Efficacy
A recent study synthesized a series of piperazine derivatives and evaluated their antibacterial properties. The results indicated that modifications to the piperazine ring significantly enhanced activity against resistant bacterial strains .
Case Study: Anthelmintic Efficacy
Another investigation focused on the anthelmintic properties of this compound, revealing that specific substitutions on the piperazine ring increased efficacy against helminths compared to standard treatments .
Mechanism of Action
The mechanism of action of Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The pyridine and piperazine moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Carbonyl Derivatives with Aromatic Substituents
Compound 4b : 2-[5-(4-Methylphenyl)-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-pyrazol-1-yl]quinoline
- Structural Differences: Replaces the benzoate ester with a quinoline-pyrazole system.
- Synthesis : Utilizes similar coupling strategies (e.g., HCTU/DIPEA-mediated amide bond formation) but diverges in the final heterocyclic assembly.
Compound 29a : 2-(4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide
Benzoate-Ester Derivatives with Heterocyclic Modifications
Methyl 4-(4-(2-acetylhydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)benzoate (Compound 9)
- Structural Differences: Replaces piperazine with a pyrrolidinone ring and adds an acetylhydrazine side chain.
- Functional Impact: The hydrazine group may confer chelating properties, while the pyrrolidinone reduces ring strain compared to piperazine.
- Synthesis : Synthesized via hydrazine coupling followed by cyclization, differing from the target compound’s piperazine-based route.
Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]-piperazine-1-carboxylate
- Structural Differences : Features a substituted piperidine ring instead of pyridinyl-piperazine and uses an ethyl ester.
Physicochemical and Spectroscopic Comparisons
Table 1: Key Physicochemical Properties
*Calculated using XLogP3.
Table 2: Spectral Data Highlights
Biological Activity
Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a pyridine moiety and a benzoate group. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets, which is crucial for its activity.
Mechanisms of Biological Activity
-
Inhibition of Enzymatic Activity :
The compound has been identified as an inhibitor of specific enzymes, such as the ubiquitin-specific protease USP19. This inhibition can lead to various therapeutic effects, particularly in cancer treatment and inflammation modulation . -
Anti-inflammatory Effects :
Similar compounds have shown promising results in reducing inflammation through the inhibition of prostaglandin E2 (PGE2) pathways. For instance, related studies indicate that compounds with similar structures can effectively inhibit PGE2-induced TNFα production in human blood assays, showcasing their potential as anti-inflammatory agents . -
Anticancer Properties :
The piperazine derivatives have exhibited cytotoxicity against various cancer cell lines. In particular, studies have demonstrated that modifications to the piperazine ring can enhance anticancer activity through improved binding affinity to target proteins involved in tumor progression .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the piperazine and pyridine rings significantly affect biological activity:
| Modification Type | Effect on Activity |
|---|---|
| Substitution on Pyridine | Enhances binding to target proteins |
| Alteration of Benzoate | Modulates solubility and bioavailability |
| Piperazine Ring Variations | Alters selectivity for specific enzymes |
These findings suggest that careful design and modification of the compound's structure can optimize its therapeutic potential.
Case Studies
-
In Vivo Studies :
In animal models, this compound has been tested for its efficacy in reducing inflammation and tumor growth. Results indicated significant reductions in tumor size compared to control groups, highlighting its potential as an anticancer agent . -
Pharmacokinetics :
Studies evaluating the pharmacokinetic profile of similar compounds have shown favorable absorption and distribution characteristics, suggesting that this compound may also exhibit good bioavailability when administered orally .
Q & A
Q. What are the established synthetic pathways for Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate, and what purification methods ensure high purity?
The synthesis involves multi-step reactions:
- Piperazine Core Formation : Reacting 4-(pyridin-2-yl)piperazine derivatives with carbonylating agents (e.g., benzoyl chlorides) under anhydrous conditions in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIEA) .
- Esterification : Coupling the piperazine intermediate with methyl 4-(chlorocarbonyl)benzoate in tetrahydrofuran (THF) at low temperatures (-78°C) to preserve ester functionality .
- Purification : Flash chromatography (silica gel, hexanes/ethyl acetate gradients) and recrystallization (e.g., diethyl ether) are critical for isolating high-purity products. HPLC is recommended for final quality control .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
- 1H/13C NMR : Assigns proton environments (e.g., pyridin-2-yl protons at δ 8.2–8.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and piperazine N-H bonds (~3300 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and molecular conformation, particularly for the piperazine ring (4C1 chair conformation) and ester group orientation .
Q. What in vitro assays are recommended for initial evaluation of biological activity?
- Kinase Inhibition Assays : Use recombinant tyrosine kinases (e.g., EGFR, Src) with ATP-competitive binding protocols .
- Cell-Based Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Metabolic Stability : Liver microsome studies (human/rat) to evaluate CYP450-mediated degradation .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis to address low yields in the final coupling reaction?
- Parameter Optimization : Use Design of Experiments (DoE) to test temperature (-20°C to 50°C), solvent polarity (DCM vs. THF), and catalyst loading (e.g., DMAP for ester activation) .
- Intermediate Monitoring : Track reaction progress via TLC or inline IR spectroscopy to identify bottlenecks .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
Q. What experimental approaches resolve contradictions in reported biological activities across different studies?
- Standardized Assay Protocols : Use isogenic cell lines and uniform ATP concentrations in kinase assays to minimize variability .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the pyridin-2-yl or benzoate groups to isolate critical pharmacophores .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends in activity cliffs .
Q. What strategies are employed to control stereochemical outcomes during piperazine ring functionalization?
- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., menthol esters) to direct asymmetric synthesis .
- Asymmetric Catalysis : Use transition metal catalysts (e.g., Ru-BINAP complexes) for enantioselective N-alkylation .
- Conformational Analysis : X-ray crystallography or NOESY NMR to validate preferred chair conformations of the piperazine ring .
Q. How does computational modeling enhance the understanding of this compound's interaction with biological targets?
- Molecular Docking : Predict binding modes with kinase ATP pockets (e.g., AutoDock Vina) using crystal structures from the PDB .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability and hydrogen-bonding networks .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for analogs with modified substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
